REACTION_CXSMILES
|
[C@@H:1]1([OH:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C@@H:2]1[OH:9]>ClCCl>[CH:1](=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:9]
|
Name
|
NaIO4
|
Quantity
|
262 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
cis-1,2-cyclo-octanediol
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@H](CCCCCC1)O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred over night at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
FILTRATION
|
Details
|
after which the mixture was filtered whereby the residue
|
Type
|
WASH
|
Details
|
was washed 3 times with 100 ml dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Finally the filtrate was dried over NaSO4
|
Type
|
CUSTOM
|
Details
|
after which the solvent was removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |